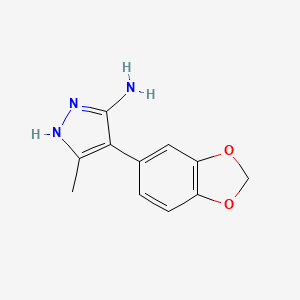

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-10(11(12)14-13-6)7-2-3-8-9(4-7)16-5-15-8/h2-4H,5H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMYIGVFFWARST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2H-1,3-benzodioxole derivatives with appropriate pyrazole precursors. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of benzodioxole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated benzodioxole-pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine in anticancer therapies. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 glioma | 5.13 | Induces apoptosis |

| Similar derivative | SH-SY5Y neuroblastoma | 8.34 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in inducing apoptosis in glioma cells while exhibiting selective toxicity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the benzodioxole and pyrazole groups suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their chemical structure, which allows them to interact with biological systems in plants.

Materials Science Applications

The unique properties of this compound make it suitable for developing new materials with specific attributes. Research has indicated its potential use in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in vivo models.

- Antimicrobial Testing : Another research project evaluated its efficacy against multi-drug resistant bacterial strains, showing promising results.

- Agricultural Trials : Field trials indicated that formulations containing this compound effectively controlled weed growth without harming crop yield.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a benzodioxole moiety, which contributes to its unique pharmacological profile. The presence of these functional groups is crucial for its interactions with biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the potential of pyrazole derivatives in inhibiting various cancer cell lines by targeting specific kinases associated with tumor growth. For instance, compounds that interact with BRAF(V600E) and EGFR have shown promising results in preclinical models .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | BRAF(V600E) | 0.25 | A375 (melanoma) |

| Other Pyrazole Derivative | EGFR | 0.50 | HCC827 (lung cancer) |

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This activity is attributed to their ability to modulate pathways involved in inflammation, such as the NF-kB signaling pathway .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.

- Receptor Modulation : It can influence receptor activity related to inflammatory responses.

- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure–activity relationship studies indicate that modifications on the benzodioxole and pyrazole rings can significantly affect biological activity. For example, substituents on the pyrazole ring can enhance potency against specific cancer cell lines .

Table 2: Structure–Activity Relationship Studies

| Modification | Biological Activity | Observations |

|---|---|---|

| Methyl group on pyrazole | Increased potency | Enhanced binding affinity |

| Hydroxyl group on benzodioxole | Improved solubility | Better bioavailability |

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF7 and MDA-MB231), it was found that compounds similar to this compound exhibited significant cytotoxic effects when used in combination with doxorubicin. The combination therapy showed enhanced apoptosis compared to doxorubicin alone .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results indicated a marked reduction in edema at doses of 10 mg/kg, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine?

Methodological Answer:

The compound is synthesized via condensation reactions between pyrazole precursors and aromatic aldehydes. For example:

- Step 1: React 5-methyl-1-phenyl-1H-pyrazole derivatives with aldehydes (e.g., furfural, 4-chlorobenzaldehyde) under solvent-free conditions to form α,β-unsaturated ketones .

- Step 2: Perform nucleophilic substitution or cyclization reactions (e.g., with barbituric acids) to introduce the benzodioxole moiety .

- Optimization: Use catalysts like triethylamine or acidic/basic conditions to improve yield. Reaction monitoring via TLC and purification by column chromatography are critical .

Advanced: How can substituent effects on the benzodioxole ring be systematically analyzed to enhance bioactivity?

Methodological Answer:

- Structural Modification: Replace the methoxy or methyl groups on the benzodioxole ring with electron-withdrawing (e.g., Cl) or electron-donating (e.g., ethoxy, propyl) substituents. Evidence shows that propyl/ethoxy groups enhance solubility and receptor binding .

- Experimental Design:

- Synthesize derivatives via Vilsmeier–Haack or Suzuki coupling reactions .

- Evaluate bioactivity using dose-response assays (e.g., IC₅₀ for anticancer activity) and compare with parent compound.

- Use X-ray crystallography (as in ) to correlate substituent positioning with intermolecular interactions (e.g., hydrogen bonding).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify proton environments (e.g., pyrazole NH₂ at δ 4.5–5.5 ppm) and aromatic benzodioxole signals (δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C in benzodioxole at ~1250 cm⁻¹) .

- X-Ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, as demonstrated in , where the pyrazole ring adopts a planar conformation with dihedral angles <5°.

Advanced: How can researchers address contradictions in reported biological activity data for pyrazole-amine derivatives?

Methodological Answer:

- Data Contradiction Analysis:

- Variable Assay Conditions: Compare MIC (Minimum Inhibitory Concentration) values across studies. For example, antibacterial activity may vary due to differences in bacterial strains (Gram-positive vs. Gram-negative) .

- Solubility Factors: Use DMSO concentration controls to ensure compound stability in in vitro assays .

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance in potency differences between derivatives (e.g., 4-methoxy vs. 4-chloro substitutions) .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. The benzodioxole group often occupies hydrophobic pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include π-π stacking with phenylalanine residues and H-bonding with serine .

- QSAR Models: Develop 2D/3D-QSAR using descriptors like logP and polar surface area to predict anti-inflammatory activity .

Basic: What in vitro models are recommended for initial pharmacological screening?

Methodological Answer:

- Anticancer: Use MTT assays on HeLa or MCF-7 cell lines. Derivatives with 3-methyl substitution show IC₅₀ values <10 µM .

- Antimicrobial: Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution. Active compounds typically exhibit MICs of 8–32 µg/mL .

- Cytotoxicity Controls: Include fibroblast cells (e.g., NIH/3T3) to assess selectivity .

Advanced: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Reaction Optimization:

- Purification: Scaling column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .

- Byproduct Management: Monitor imine intermediates via LC-MS to minimize side reactions during condensation .

Tables of Key Data

Table 1: Representative Biological Activity Data

| Derivative Substitution | Bioassay Model | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | MCF-7 (Cancer) | 8.2 µM | |

| 3-Methyl, 4-Chlorophenyl | S. aureus | 16 µg/mL | |

| 2-Ethoxy-5-Propylphenyl | COX-2 Inhibition | 72% at 10 µM |

Table 2: Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 6.85 (s, 1H, NH₂), 6.72–7.10 (m, aromatic) | |

| X-Ray | Dihedral angle: 2.8°, Space group: P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.